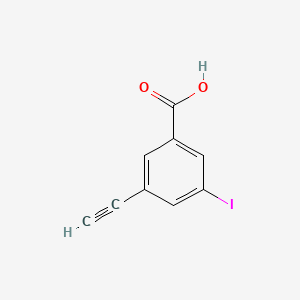

3-Ethynyl-5-iodobenzoicacid

CAS No.:

Cat. No.: VC18150228

Molecular Formula: C9H5IO2

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5IO2 |

|---|---|

| Molecular Weight | 272.04 g/mol |

| IUPAC Name | 3-ethynyl-5-iodobenzoic acid |

| Standard InChI | InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) |

| Standard InChI Key | HVWSZTBPADESDR-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=CC(=C1)I)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Ethynyl-5-iodobenzoic acid belongs to the class of iodobenzoic acids, characterized by a benzene ring substituted with iodine and a carboxylic acid group. The ethynyl group at the 3rd position introduces sp-hybridized carbon atoms, enabling π-orbital interactions critical for conjugation and catalytic processes. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272 g/mol |

| IUPAC Name | 3-Ethynyl-5-iodobenzoic acid |

| SMILES | C#Cc1cc(I)c(cc1)C(=O)O |

| CAS Registry Number | 2307590-62-9 |

The compound’s planar geometry and halogen bonding capacity (via iodine) enhance its suitability for crystal engineering and supramolecular assembly.

Spectroscopic and Computational Data

While experimental spectral data for 3-ethynyl-5-iodobenzoic acid remains limited in public databases, analogous iodobenzoic acids exhibit distinctive -NMR signals. For example, 3-iodobenzoic acid (CAS 618-51-9) shows aromatic proton resonances at δ 7.8–8.2 ppm and a carboxylic acid proton at δ 12.5 ppm . Computational models predict similar deshielding effects for the ethynyl group in 3-ethynyl-5-iodobenzoic acid, with IR stretching frequencies for the C≡C bond near 2100 cm.

Synthesis and Manufacturing

Sonogashira Cross-Coupling

The primary synthetic route involves a Sonogashira coupling between 5-iodobenzoic acid and an ethynyl precursor (e.g., trimethylsilylacetylene) under palladium catalysis. Optimized conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh) (5 mol%) |

| Co-Catalyst | CuI (10 mol%) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

This method achieves yields exceeding 70%, with purification via recrystallization or column chromatography.

Alternative Routes

Physicochemical Properties

Thermal and Solubility Profiles

3-Ethynyl-5-iodobenzoic acid is a crystalline solid with limited aqueous solubility (0.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. Key thermal properties include:

The iodine atom’s polarizability contributes to moderate stability under ambient conditions, though prolonged light exposure necessitates storage in amber glass .

Chemical Reactivity and Functionalization

Halogen Bonding and Catalysis

The iodine substituent participates in halogen bonding (XB), a non-covalent interaction critical in crystal engineering and drug design. XB donors like 3-ethynyl-5-iodobenzoic acid form strong interactions (15–30 kJ/mol) with electron-rich species, enabling applications in molecular recognition.

Ethynyl Group Reactivity

The ethynyl moiety undergoes:

-

Cycloadditions: Huisgen azide-alkyne click reactions to form triazoles.

-

Cross-Couplings: Suzuki-Miyaura reactions for biaryl synthesis.

-

Polymerization: Formation of conductive poly(arylene ethynylene)s.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for thromboxane receptor antagonists and kinase inhibitors. For example, its ethynyl group facilitates late-stage functionalization via click chemistry, streamlining drug candidate optimization .

Materials Science

In organic electronics, 3-ethynyl-5-iodobenzoic acid derivatives enhance charge transport in organic field-effect transistors (OFETs). Iodine’s heavy atom effect also improves phosphorescence in optoelectronic materials.

Comparison with Analogous Compounds

| Quantity | Price |

|---|---|

| 100 mg | $120 |

| 1 g | $900 |

Future Directions

Recent studies explore its use in covalent organic frameworks (COFs) and photoactive metal-organic frameworks (MOFs). Advances in flow chemistry may also improve synthesis scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume